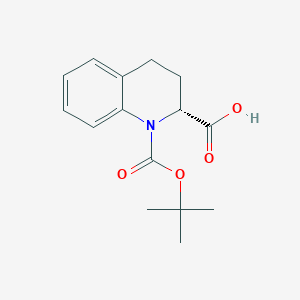

(r)-1-Boc-3,4-dihydro-2h-quinoline-2-carboxylic acid

Description

(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated quinoline core. The molecule includes a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carboxylic acid moiety at the 2-position. This stereospecific configuration (R-enantiomer) and the dihydroquinoline scaffold contribute to its unique physicochemical properties, such as enhanced conformational flexibility compared to fully aromatic quinolines. The Boc group improves solubility in organic solvents and stabilizes the amine during synthetic processes .

Properties

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-11-7-5-4-6-10(11)8-9-12(16)13(17)18/h4-7,12H,8-9H2,1-3H3,(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYOAZMYTIAOTI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@H](CCC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654186 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187931-75-4 | |

| Record name | (2R)-1-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy for Preparation

The synthesis of (r)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid typically involves:

- Construction of the 3,4-dihydroquinoline ring system.

- Introduction of the carboxylic acid group at the 2-position.

- Protection of the nitrogen atom with a Boc group to yield the N-Boc derivative.

- Control of stereochemistry to obtain the (r)-enantiomer.

Stepwise Preparation Methodology

Formation of 3,4-Dihydro-2H-quinoline Core

A common approach to synthesizing the 3,4-dihydroquinoline skeleton involves the cyclization of suitable precursors under acidic or basic catalysis. For example, a phenol derivative can be reacted with a γ-butyrolactone under basic conditions to form an intermediate, which then undergoes acid-catalyzed ring closure to yield a dihydroquinoline carboxylic acid derivative. This method is noted for its simplicity, high yield, and suitability for scale-up production.

Reaction Scheme Summary:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phenol compound + γ-butyrolactone | Alkali (e.g., KOH, NaOH) | Intermediate |

| 2 | Intermediate | Acid catalyst (ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄) | 3,4-Dihydro-2H-quinoline-2-carboxylic acid |

Introduction of the Boc Protecting Group

The Boc group is introduced to protect the nitrogen atom of the quinoline ring, typically by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step is usually performed after ring closure to avoid interference with cyclization.

Detailed Research Findings and Data

| Parameter | Details / Conditions | Notes |

|---|---|---|

| Phenol compound substituents | H, F, Cl, C1-C4 alkyl (methyl, ethyl, etc.) | Substitution affects reactivity and yield |

| Leaving group (X) | Cl, Br, I, OTs | Br or I preferred for better leaving ability |

| Base for initial reaction | KOH, NaOH | Facilitates nucleophilic attack on lactone |

| Acid catalyst for cyclization | ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄, TfOH | Acid strength and type influence ring closure efficiency |

| Reaction temperature | Typically mild to moderate (room temp to reflux) | Optimized for yield and purity |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc₂O) | Standard reagent for amine protection |

| Stereochemical control | Chiral catalysts, resolution techniques | Required for obtaining (r)-enantiomer |

| Yield | High (often >70%) | Depends on substituents and reaction conditions |

Comparative Analysis of Preparation Routes

| Preparation Aspect | Method A: Phenol + γ-butyrolactone + Acid Catalyst | Method B: Alternative Quinoline Synthesis (Literature) |

|---|---|---|

| Reaction steps | Two-step (alkali reaction + acid-catalyzed cyclization) | Multi-step with intermediate isolations |

| Raw materials | Phenol derivatives, γ-butyrolactone | Various substituted anilines and aldehydes |

| Ease of operation | Simple, convenient | More complex, requires careful control |

| Yield | High (efficient ring closure) | Variable, often lower |

| Scalability | Suitable for industrial scale | Limited by complexity |

| Cost | Low due to simple reagents | Higher due to multiple steps and reagents |

Summary and Recommendations

The most authoritative and efficient preparation method for this compound is based on the two-step reaction involving:

- Reaction of a suitably substituted phenol with γ-butyrolactone under alkaline conditions to form an intermediate.

- Acid-catalyzed ring closure of the intermediate to form the 3,4-dihydroquinoline-2-carboxylic acid core.

- Subsequent Boc protection of the nitrogen atom.

- Application of chiral resolution or asymmetric synthesis to obtain the (r)-enantiomer.

This method offers advantages in simplicity, high yield, cost-effectiveness, and scalability, making it highly suitable for both research and industrial production.

Chemical Reactions Analysis

Types of Reactions: (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the compound to its corresponding quinone derivatives.

Reduction: : Reduction reactions can reduce the quinoline core to dihydroquinoline derivatives.

Substitution: : Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.

Quinone Derivatives: : Resulting from oxidation reactions.

Dihydroquinoline Derivatives: : Resulting from reduction reactions.

Substituted Quinolines: : Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid. Research indicates that compounds with similar structures exhibit significant activity against a range of bacterial strains. For instance, derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antibacterial agents .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 1 × 10^-5 mg/mL |

| S. aureus | 1 × 10^-4 mg/mL |

Anticancer Properties

Quinoline derivatives are also being explored for their anticancer potential. Studies have demonstrated that compounds similar to this compound can exhibit cytotoxic effects on various cancer cell lines. For example, one study reported IC50 values indicating significant growth inhibition in MCF-7 breast cancer cells .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 21.02 |

| HeLa | 27.73 |

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of quinoline derivatives. Modifications to the quinoline core can lead to enhanced biological activity and selectivity. For instance, variations in substituents on the aromatic ring have been shown to significantly affect both antimicrobial and anticancer properties .

High-throughput Screening for CFTR Potentiators

A notable application of quinoline derivatives was seen in the discovery of CFTR potentiators for cystic fibrosis treatment. A compound structurally related to this compound was identified through high-throughput screening as a potent enhancer of CFTR function in cells expressing specific mutations . This illustrates the compound's potential in treating genetic disorders.

Synthesis and Biological Evaluation

The synthesis of novel quinoline derivatives has been documented extensively, showcasing methods that yield high-purity compounds suitable for biological evaluation. One study synthesized various derivatives and assessed their activity against multiple cancer cell lines, establishing a correlation between structural modifications and biological outcomes .

Mechanism of Action

The mechanism by which (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.

Comparison with Similar Compounds

Methyl-2-(4-R-phenyl)quinoline-4-carboxylate (YS-1)

Structural Differences :

- Core Saturation: YS-1 is a fully aromatic quinoline, whereas the target compound has a partially saturated dihydroquinoline ring.

- Substituent Positions : YS-1 features a carboxylic ester at position 4, while the target compound has a carboxylic acid at position 2.

- Functional Groups : YS-1 lacks the Boc group but includes a 4-R-phenyl substituent.

Synthesis and Yields: YS-1 is synthesized via esterification of 2-(4-R-phenyl)quinoline-4-carboxylic acid, achieving yields of 80–88% .

Physicochemical Properties :

The ester group in YS-1 enhances lipophilicity compared to the carboxylic acid in the target compound, which may influence bioavailability and solubility in aqueous media.

N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47)

Structural Differences :

- Functional Groups : Compound 47 contains a 4-thioxo group (instead of 4-oxo) and a carboxamide at position 3, contrasting with the carboxylic acid in the target compound.

Synthesis and Characterization :

Purified via thin-layer chromatography (TLC) with a 60% yield, Compound 47 exhibits a molecular ion peak at m/z 437 (MH+) in LC-MS . Its thioxo group may enhance metabolic stability compared to oxo-containing analogs.

Biological Implications :

The carboxamide and adamantyl moieties in Compound 47 suggest affinity for hydrophobic binding pockets in biological targets, whereas the carboxylic acid in the target compound could facilitate ionic interactions.

(2R,3R)-1-Boc-3-methoxypyrrolidine-2-carboxylic Acid

Structural Differences :

- Core Scaffold: This compound is a pyrrolidine (5-membered ring), unlike the fused bicyclic dihydroquinoline.

- Functional Groups: A methoxy group at position 3 and Boc protection are present, but the carboxylic acid is on a smaller, non-aromatic ring.

Stereochemical Impact :

The (2R,3R) configuration in the pyrrolidine derivative highlights the importance of stereochemistry in biological activity, a feature shared with the target compound’s R-enantiomer .

Applications: While the pyrrolidine derivative is explored for its conformational rigidity and peptide mimicry, the dihydroquinoline scaffold in the target compound may offer broader π-π stacking interactions in drug-receptor binding.

Research Implications

The structural nuances of (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid—particularly its stereochemistry, Boc protection, and carboxylic acid positioning—distinguish it from analogs. These features influence synthetic accessibility, solubility, and target engagement, making it a versatile intermediate in medicinal chemistry. Further studies comparing enzymatic stability and binding affinities across these compounds are warranted.

Biological Activity

(R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinoline family, which is known for various biological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, presenting findings from diverse sources and highlighting its implications in drug development.

Chemical Structure and Properties

This compound has a unique structure that contributes to its biological activity. The presence of the Boc (tert-butyloxycarbonyl) group enhances its stability and solubility in biological systems. The core quinoline structure is known for its ability to interact with various biological targets.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with similar structures have shown significant inhibitory effects against various pathogens. In a study evaluating the activity of quinoline derivatives against Acinetobacter baumannii and Pseudomonas aeruginosa, it was found that certain derivatives exhibited potent antibacterial effects, suggesting that this compound may also possess similar properties .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Quinoline Derivative A | A. baumannii | 0.5 |

| Quinoline Derivative B | P. aeruginosa | 8 |

| (R)-1-Boc-3,4-Dihydro | Hypothetical | TBD |

Neuroprotective Effects

The potential neuroprotective effects of this compound are noteworthy, especially in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are critical in the pathophysiology of Alzheimer's disease .

Table 2: Inhibition of AChE and MAOs

| Compound | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|---|

| Compound 3e | 0.28 | 0.91 | 2.81 |

| (R)-1-Boc-Derivative | TBD | TBD | TBD |

Q & A

Basic: What are common synthetic routes for (R)-1-Boc-3,4-dihydro-2H-quinoline-2-carboxylic acid, and which reaction conditions are critical for high yield?

Methodological Answer:

The synthesis typically involves multi-step routes, including cyclization, Boc protection, and carboxylation. For example, cyclization of substituted phenylpropanoate intermediates with chiral amines (e.g., tert-butyl octahydro-pyrrolo-pyridine derivatives) under controlled temperatures (40–60°C) is critical to ensure stereochemical integrity . Solvent choice (e.g., DMF or THF) and acid-binding agents (e.g., triethylamine) are essential to minimize side reactions during Boc-deprotection . Purification via column chromatography with gradients of ethyl acetate/hexane improves yield .

Basic: Which spectroscopic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Confirms stereochemistry and Boc-group integrity. Aromatic proton signals in the 6.5–8.5 ppm range and tert-butyl peaks at ~1.4 ppm are diagnostic .

- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- IR Spectroscopy: Identifies carbonyl stretches (Boc group: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced: How can the Boc-deprotection step be optimized to minimize side reactions?

Methodological Answer:

Use mild acidic conditions (e.g., TFA in DCM at 0–4°C) to cleave the Boc group while preserving the quinoline core. Monitor reaction progress via TLC or in situ IR to avoid over-exposure to acid, which may hydrolyze the carboxylic acid moiety . Neutralization with cold aqueous NaHCO₃ immediately after deprotection mitigates degradation .

Advanced: How to resolve contradictions in biological activity data between batches?

Methodological Answer:

- Batch Analysis: Compare HPLC purity profiles and residual solvent levels (via GC-MS) to identify impurities affecting activity .

- Bioassay Replication: Use standardized assays (e.g., MIC for antimicrobial studies) with internal controls to isolate compound-specific effects .

- Structural Verification: Re-characterize disputed batches via X-ray crystallography or 2D-NMR to confirm stereochemical consistency .

Basic: What are key stability considerations for storing this compound?

Methodological Answer:

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Avoid prolonged exposure to light, as quinoline derivatives may undergo photochemical oxidation .

Advanced: How can computational tools predict biological interactions?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., Mycobacterium tuberculosis enzymes). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic contacts with the Boc-protected amine .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict reactivity (e.g., electrophilic regions for derivatization) .

Basic: What PPE is recommended for handling this compound?

Methodological Answer:

Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation of fine powders. Emergency measures: Eye wash stations and neutral pH buffers for accidental exposure .

Advanced: Which quinoline core modifications enhance biological activity?

Methodological Answer:

- Substitution at C-3/C-4: Electron-withdrawing groups (e.g., –F, –Cl) improve antimicrobial activity by increasing membrane permeability .

- Adamantane Derivatives: Bulky substituents (e.g., 4-adamantyl) enhance antituberculosis activity via hydrophobic interactions with bacterial targets .

Basic: What chromatographic methods are suitable for purification?

Methodological Answer:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7 to 1:1) for intermediate purification .

- Preparative HPLC: C18 columns with methanol/water (0.1% TFA) gradients resolve diastereomers .

Advanced: How to address low yields in the cyclization step?

Methodological Answer:

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- In Situ Monitoring: Use FTIR to track carbonyl intermediate formation. Adjust temperature dynamically (ramp from 25°C to 60°C) to optimize kinetics .

- Side-Product Analysis: LC-MS identifies dimerization byproducts; reduce reactant concentration to <0.1 M to suppress aggregation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.